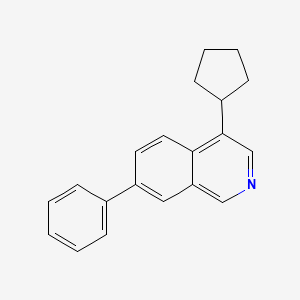

4-cyclopentyl-7-phenylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyl-7-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-2-6-15(7-3-1)17-10-11-19-18(12-17)13-21-14-20(19)16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOBYMQWMHLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C3C=CC(=CC3=CN=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopentyl 7 Phenylisoquinoline

Retrosynthetic Analysis and Precursor Design for the 4-Cyclopentyl and 7-Phenyl Moieties

A retrosynthetic analysis of 4-cyclopentyl-7-phenylisoquinoline reveals several key bond disconnections that inform the design of precursor molecules. The primary disconnections are at the C4-cyclopentyl bond and the C7-phenyl bond, as well as the bonds forming the isoquinoline (B145761) core.

Key Retrosynthetic Disconnections:

| Disconnection Point | Resulting Precursors (Simplified) | Synthetic Strategy |

| Isoquinoline Core Formation | A substituted phenethylamine (B48288) and a carbonyl compound | Classical Isoquinoline Syntheses (Bischler-Napieralski, Pictet-Spengler) |

| Isoquinoline Core Formation | A substituted benzaldehyde (B42025) and an aminoacetal | Pomeranz-Fritsch Synthesis |

| C7-Phenyl Bond | A 7-halo-4-cyclopentylisoquinoline and a phenylboronic acid derivative | Suzuki Coupling |

| C4-Cyclopentyl Bond & Isoquinoline Core | An ortho-alkynylbenzaldimine and cyclopentenyl derivative | Palladium-Catalyzed Cyclization/Heck Reaction |

The design of precursors hinges on the chosen synthetic route. For classical methods, a key starting material would be a phenethylamine derivative bearing a substituent that can be converted to the phenyl group at the appropriate position. For transition metal-catalyzed routes, precursors would include a suitably halogenated or functionalized isoquinoline or benzene (B151609) ring to facilitate cross-coupling reactions.

Classical Isoquinoline Synthesis Adaptations for this compound

Classical methods for isoquinoline synthesis can be adapted to produce the target molecule, though they may present challenges in regioselectivity and functional group tolerance.

Modified Bischler-Napieralski Reactions

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. organic-chemistry.orgwikipedia.orgchempedia.info To synthesize this compound, this would necessitate a phenethylamine precursor with a phenyl group at the meta position and a cyclopentylacetyl group on the amine.

The reaction is typically carried out using dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org The presence of electron-donating groups on the aromatic ring can facilitate the cyclization. jk-sci.com However, controlling the regioselectivity of the cyclization to obtain the desired 7-phenyl isomer can be challenging.

Advanced Pictet-Spengler Cyclizations

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which is subsequently oxidized. wikipedia.orgnih.gov For the target compound, a phenethylamine with a meta-phenyl group would react with a cyclopentyl-containing aldehyde.

This reaction is a type of Mannich reaction and is often catalyzed by acid. wikipedia.orgquimicaorganica.org Modern variations, including the use of N-acyliminium ions, allow the reaction to proceed under milder conditions with a broader substrate scope. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to improve yields and reduce reaction times for the synthesis of substituted isoquinoline libraries. organic-chemistry.org

Pomeranz-Fritsch Synthesis Pathways

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. chemistry-reaction.comorganicreactions.orgthermofisher.com This method offers a route to isoquinolines with substitution patterns that may be difficult to achieve with other classical syntheses. organicreactions.orgresearchgate.net

The synthesis would start with a 3-phenylbenzaldehyde, which is condensed with an aminoacetal. Subsequent acid-catalyzed cyclization would form the 7-phenylisoquinoline (B8737335) core. The introduction of the cyclopentyl group at the C4 position would likely need to be performed in a separate step, potentially via a post-cyclization functionalization. Modifications to the classical Pomeranz-Fritsch protocol have been developed to expand the scope of accessible isoquinoline derivatives. researchgate.net

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic chemistry heavily relies on transition metal catalysis for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds and for the introduction of substituents onto heterocyclic rings. rsc.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org To synthesize 7-phenylisoquinoline derivatives, a 7-halo-isoquinoline can be coupled with phenylboronic acid. This reaction is known for its high tolerance of various functional groups. libretexts.orgmdpi.com The synthesis of this compound could therefore proceed by first synthesizing a 4-cyclopentyl-7-halo-isoquinoline and then performing a Suzuki coupling to introduce the phenyl group.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.net This reaction can be used to construct the isoquinoline ring itself or to functionalize it. For instance, a palladium-catalyzed cyclization of an o-alkynylbenzaldimine followed by a Heck reaction with a cyclopentenyl derivative could potentially form the 4-cyclopentylisoquinoline core. researchgate.net Sequential Heck reactions and intramolecular cyclizations have been developed for the one-pot synthesis of substituted isoquinolines. researchgate.net

Illustrative Palladium-Catalyzed Reaction Parameters:

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux |

| Heck Reaction | Pd(OAc)₂ | NaOAc | DMF | 100 |

Note: The specific conditions can vary significantly based on the exact substrates and desired product.

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis offers a cost-effective and versatile platform for the synthesis of isoquinoline derivatives. These methods often proceed through cascade reactions involving C-N and C-O bond formations. For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to quinoline (B57606) derivatives, a strategy that can be conceptually extended to isoquinoline synthesis. rsc.org

A plausible copper-catalyzed approach to a this compound precursor could involve the coupling of a suitably substituted 2-halobenzylamine derivative with a cyclopentyl-containing building block, followed by an intramolecular cyclization. Copper catalysts, such as copper(II) acetate (B1210297) or copper(I) triflate, are often employed in such transformations, sometimes in conjunction with microwave irradiation to enhance reaction rates. nih.gov For example, a three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines has been achieved using a copper catalyst, highlighting the potential for multi-component strategies in assembling complex isoquinoline cores. researchgate.net

Furthermore, copper-catalyzed C(sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines or tetrahydroisoquinolines have been reported to yield complex fused heterocyclic structures. rsc.org While not a direct synthesis of the target compound, this demonstrates the capability of copper catalysis to facilitate the formation of the isoquinoline ring system through C-H functionalization. The dehydrogenative cross-coupling of 2-aminoarylmethanols with tetrahydroisoquinolines, catalyzed by CuBr, further underscores the utility of copper in these synthetic transformations. rsc.org Visible-light-mediated copper-catalyzed asymmetric sp3 C–H arylation of tetrahydroisoquinolines also presents a modern approach to functionalizing the isoquinoline scaffold. beilstein-journals.org

Table 1: Representative Copper-Catalyzed Reactions for Isoquinoline Synthesis and Functionalization

| Catalyst System | Reactants | Product Type | Reference |

| CuCl2 / O2 | 2-Aminoarylmethanols and Isoquinolines | Pyrido-fused quinazolinones | rsc.org |

| CuBr | 2-Aminoarylmethanols and Tetrahydroisoquinolines | Dehydrogenative cross-coupling products | rsc.org |

| Cu(OTf)2 / K2CO3 | O/N-propargylated 2-hydroxybenzaldehydes and o-phenylenediamines | Oxazepines/Diazepines | nih.gov |

| Cu(I) catalyst | Enynes and Pyrrole | Pyrrole-substituted 1,2-dihydroisoquinolines | researchgate.net |

Silver-Mediated Transformations

Silver catalysts, often in the form of silver salts like silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF6), are known to mediate cyclization reactions for the synthesis of nitrogen-containing heterocycles. These transformations typically involve the activation of alkynes or allenes towards nucleophilic attack.

A relevant example is the silver-mediated intramolecular cyclization of amines onto alkynes to form substituted tetracyclic isoquinolizinium salts. nih.gov This type of cyclization could be adapted for the synthesis of the isoquinoline core of this compound by designing a substrate with appropriately positioned cyclopentyl and phenyl groups. For instance, a 2-alkynylbenzaldoxime derivative could undergo a silver-catalyzed cyclization to form an isoquinoline N-oxide, which can then be deoxygenated to the corresponding isoquinoline. thieme-connect.de The choice of silver salt and reaction conditions can significantly influence the efficiency and outcome of the cyclization.

Table 2: Examples of Silver-Mediated Cyclizations in Heterocycle Synthesis

| Catalyst | Reactants | Product Type | Reference |

| AgSbF6 / AuCl(PPh3) | Amines and Alkynes | Tetracyclic isoquinolizinium hexafluorostilbates | nih.gov |

| AgOTf | 2-Alkynylbenzaldoximes | Isoquinoline N-oxides | thieme-connect.de |

Rhodium and Ruthenium Catalysis in Isoquinoline Formation

Rhodium and ruthenium complexes are powerful catalysts for the synthesis of isoquinolines, primarily through C-H activation and annulation strategies. rsc.orgmdpi.comrsc.org These methods offer high efficiency and regioselectivity in the construction of the isoquinoline nucleus.

Rhodium Catalysis: Rhodium(III) catalysts, such as [Cp*RhCl2]2, are widely used for the oxidative annulation of aryl ketoximes or aldimines with internal alkynes to produce highly substituted isoquinolines. acs.orgnih.gov A general approach involves the rhodium-catalyzed oxidative coupling of an aryl aldimine with an alkyne, affording 3,4-disubstituted isoquinolines. nih.gov To synthesize this compound, one could envision a reaction between a 4-phenylbenzaldimine and a cyclopentyl-substituted alkyne. Preliminary mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. nih.gov Another rhodium-catalyzed method involves the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, where the N-O bond of the oxime acts as an internal oxidant. acs.org

Ruthenium Catalysis: Ruthenium(II) catalysts, like [{RuCl2(p-cymene)}2], are also effective for the regioselective cyclization of aromatic ketoximes with alkynes. acs.org This reaction proceeds via C-H bond activation and provides a practical route to substituted isoquinolines in good to excellent yields. acs.org Furthermore, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been developed, using an 8-aminoquinolinyl moiety as a bidentate directing group. nih.gov An efficient synthesis of highly substituted isoquinolines and isoquinolones has also been achieved through the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. rsc.orgrsc.org

Table 3: Rhodium and Ruthenium-Catalyzed Isoquinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| [Cp*RhCl2]2 / NaOAc | Aryl ketone O-acyloximes and Internal alkynes | Substituted isoquinolines | acs.org |

| Rh(III) catalyst | Aryl aldimines and Internal alkynes | 3,4-Disubstituted isoquinolines | nih.gov |

| [{RuCl2(p-cymene)}2] / NaOAc | Aromatic ketoximes and Alkynes | Substituted isoquinolines | acs.org |

| Ru(II) / Cu(OTf)2 / Cs2CO3 | Benzyl/benzoyl isocyanates and Diaryl alkynes | Highly substituted isoquinolines/isoquinolones | rsc.orgrsc.org |

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of a specifically substituted molecule like this compound necessitates precise control over the placement of functional groups and, potentially, the stereochemistry.

Control of Substitution Patterns at C-4 and C-7 Positions

Achieving the desired substitution at the C-4 and C-7 positions of the isoquinoline core is a significant synthetic challenge. The Pomeranz-Fritsch synthesis is a classical method that allows for the preparation of isoquinolines substituted at the 7-position. researchgate.net However, this method can suffer from low yields and harsh reaction conditions. researchgate.net

Modern transition-metal-catalyzed methods offer more reliable control over regioselectivity. For instance, the regioselective C-H bond activation at the C-4 position of isoquinoline has been developed, enabling the synthesis of 4-substituted isoquinolinium salts. researchgate.net Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com The choice of starting materials in rhodium- and ruthenium-catalyzed annulations with alkynes also dictates the substitution pattern of the final isoquinoline product. For the synthesis of this compound, a retrosynthetic analysis would suggest starting with a benzene derivative already bearing the phenyl group at the para position relative to the group that will form the C-4 carbon of the isoquinoline ring. The cyclopentyl group would then be introduced via the alkyne coupling partner.

Asymmetric Synthesis Strategies for Chiral Analogs

While this compound itself is not chiral, the development of asymmetric syntheses for chiral analogs is a crucial area of research, as many isoquinoline alkaloids exhibit significant biological activity in a specific enantiomeric form. nih.govacs.org Asymmetric synthesis of chiral tetrahydroisoquinolines (THIQs) has been extensively studied. mdpi.com

Strategies for asymmetric synthesis often involve either diastereoselective or enantioselective catalytic methods. nih.gov Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions have been adapted for stereoselective synthesis. nih.govacs.org Modern approaches include the catalytic asymmetric reduction of imines, enamines, or iminium salts containing an isoquinoline moiety. mdpi.com For example, rhodium catalysts have been employed in the asymmetric hydrogenation of isoquinolines to produce chiral THIQs. mdpi.com Nickel-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with bulky internal alkynes has been developed to form axially chiral isoquinolones. nih.gov

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in any synthetic endeavor. For the synthesis of this compound, several parameters would need to be carefully controlled.

In transition-metal-catalyzed reactions, the choice of catalyst, ligand, solvent, temperature, and reaction time are all crucial variables. For instance, in a hypothetical rhodium-catalyzed synthesis, screening different rhodium precursors and additives would be necessary. thieme-connect.com The optimization of solvent and temperature can have a significant impact on reaction yield and selectivity. thieme-connect.de For example, in the silver-catalyzed synthesis of isoquinoline derivatives, screening various solvents and temperatures showed that DMF at 60 °C gave the best results. thieme-connect.de

Furthermore, the nature and amount of any oxidant or additive can be critical. In ruthenium-catalyzed oxidative annulations, copper salts are often used as oxidants, and their concentration can influence the reaction outcome. nih.gov The optimization of reaction conditions for the synthesis of pyrido[2,1-a]isoquinolines revealed that the choice of solvent and the addition of acetic acid were key to controlling the product distribution. researchgate.net A systematic approach to optimizing these parameters, often using design of experiment (DoE) methodologies, would be essential for developing a robust and efficient synthesis of this compound.

Solvent Effects and Green Chemistry Considerations

The choice of solvent is critical in the synthesis of isoquinoline derivatives, influencing reaction rates, yields, and even chemoselectivity. In the context of synthesizing this compound, particularly in a potential Suzuki-Miyaura coupling step to introduce the 7-phenyl group, the solvent system plays a pivotal role in catalyst activity and solubility of reagents. nih.gov

Green chemistry principles encourage the use of more environmentally benign solvents. rsc.org For instance, in Suzuki-Miyaura reactions, which are frequently used for C-C bond formation in heterocyclic chemistry, traditional solvents like toluene, DMF, and dioxane are effective but pose environmental and health concerns. Research has demonstrated the utility of greener alternatives such as water, ethanol, or mixtures thereof. nih.gov The use of water as a co-solvent can enhance the reactivity of the palladium catalyst and is a key parameter in rational reaction design for efficient cross-coupling. nih.gov Micellar chemistry, where reactions are run in water with a surfactant, also presents a green and efficient approach. nih.gov

Table 1: Effect of Different Solvents on a Hypothetical Suzuki-Miyaura Coupling for the Synthesis of 7-Phenylisoquinoline Precursors

| Solvent System | Typical Yield (%) | Green Chemistry Consideration |

| Toluene/H₂O | 85-95 | Volatile organic compound (VOC), hazardous. |

| Dioxane/H₂O | 80-92 | Suspected carcinogen, hazardous. |

| 2-Propanol (IPA) | 75-90 | Greener alternative, biodegradable. |

| n-Butanol/H₂O | 88-98 | Higher boiling point, can improve solubility and reaction rates. nih.gov |

| Water with Surfactant | 70-95 | Excellent green alternative, though may require specific catalyst systems. |

This table is illustrative and based on typical results for Suzuki-Miyaura couplings of related heterocyclic systems.

Catalyst Loading and Ligand Design

For the synthesis of this compound, particularly the installation of the 7-phenyl group via a Suzuki-Miyaura cross-coupling reaction, the choice of the palladium catalyst and its associated ligands is paramount. The catalyst loading, typically in the range of 0.005 to 0.5 mol%, can significantly impact the efficiency and cost-effectiveness of the synthesis. nih.gov

Ligand design plays a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing the formation of palladium black. youtube.comyoutube.com For challenging cross-couplings involving heteroaryl halides, electron-rich and sterically demanding phosphine (B1218219) ligands are often employed. nih.govrsc.org Ligands such as those from the Buchwald or HandaPhos families have shown great utility in difficult Suzuki-Miyaura reactions. sigmaaldrich.com Data-driven approaches are also emerging to identify optimal ligand structures for specific cross-coupling reactions. rsc.orgchemrxiv.org

In a potential Larock-type heteroannulation to construct the isoquinoline core, a palladium catalyst is also central. wikipedia.orgub.edu While early methods used ligand-free conditions, modern variations employ phosphine ligands to improve reactivity, especially with less reactive aryl chlorides or bromides. ub.edu Nickel catalysts are also being explored as a more economical alternative to palladium for similar transformations. rsc.orgchemrxiv.org

Table 2: Common Catalyst/Ligand Systems for Suzuki-Miyaura Coupling in Isoquinoline Synthesis

| Catalyst Precursor | Ligand | Typical Catalyst Loading (mol%) | Key Features |

| Pd(OAc)₂ | PPh₃ | 1-5 | Classical, widely used, but can be less effective for challenging substrates. |

| Pd₂(dba)₃ | SPhos | 0.5-2 | Highly active for sterically hindered and heteroaryl substrates. |

| Pd(PPh₃)₄ | - | 1-5 | Air-stable, but can have lower turnover numbers. |

| [Na₂PdCl₄] | dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt | 0.005-0.05 | Water-soluble catalyst system, excellent for green chemistry applications. nih.gov |

| Ni(COD)₂ | N-Bn-Xiao-Phos | 1-3 | Emerging nickel-based systems for enantioselective couplings. chemrxiv.org |

This table is illustrative and based on reported catalyst systems for related Suzuki-Miyaura reactions.

Temperature and Pressure Parameters

Temperature and pressure are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. The reaction temperature directly influences the reaction rate, but can also lead to the formation of byproducts if too high.

In classical cyclization methods like the Bischler-Napieralski reaction, refluxing conditions are common, with temperatures ranging from 80°C to over 150°C, depending on the solvent and the reactivity of the starting materials. organic-chemistry.orgwikipedia.org Microwave-assisted synthesis has emerged as a powerful tool, often allowing for significantly reduced reaction times and improved yields by reaching high temperatures and pressures in a controlled manner. organic-chemistry.orgnumberanalytics.com

For palladium-catalyzed cross-coupling reactions, the temperature is typically in the range of 80-120°C. nih.gov The Larock isoquinoline synthesis, for instance, has been reported to require temperatures around 100°C. acs.org Optimization of the temperature is crucial; insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition and the formation of homocoupling byproducts. youtube.com

Pressure is generally less of a variable in these liquid-phase reactions unless volatile reagents or solvents are used at temperatures above their boiling points, in which case sealed-tube or microwave conditions are necessary.

Table 3: Typical Temperature Parameters for Key Synthetic Steps

| Reaction Type | Typical Temperature Range (°C) | Notes |

| Bischler-Napieralski Reaction | 80 - 150+ | Often performed at the reflux temperature of the solvent (e.g., toluene, xylene). organic-chemistry.org |

| Pictet-Spengler Reaction | 0 - 100 | Can often be performed at or below room temperature with activated substrates. numberanalytics.com |

| Suzuki-Miyaura Coupling | 25 - 120 | Highly dependent on the catalyst system and substrates. Typically heated to 80-100°C. nih.gov |

| Larock Heteroannulation | ~100 | High temperatures are often required for this cascade reaction. acs.org |

| Microwave-Assisted Synthesis | 100 - 200 | Allows for rapid heating to temperatures above the solvent's boiling point. organic-chemistry.org |

This table provides general temperature ranges based on literature for analogous reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of different nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 4-cyclopentyl-7-phenylisoquinoline, one would expect to observe distinct signals corresponding to the protons of the isoquinoline (B145761) core, the phenyl substituent, and the cyclopentyl group. The aromatic region would likely show complex multiplets for the protons on the isoquinoline and phenyl rings. The cyclopentyl group's protons would appear in the aliphatic region, likely as a series of multiplets due to their diastereotopic nature and coupling with each other. The integral of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the isoquinoline system, the phenyl ring, and the cyclopentyl group. The chemical shifts would be indicative of the electronic environment of each carbon. For the related compound, 4-phenylisoquinoline , the reported ¹³C NMR data is as follows nih.gov:

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the isoquinoline, phenyl, and cyclopentyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different fragments of the molecule, such as the attachment points of the cyclopentyl and phenyl groups to the isoquinoline core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules. For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For the parent compound 4-phenylisoquinoline , the molecular formula is C₁₅H₁₁N, with a computed exact mass of 205.089149355 Da nih.gov. For this compound, the expected molecular formula would be C₂₀H₁₉N, and HRMS would be used to confirm this by matching the experimentally measured mass to the calculated exact mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a novel compound like this compound, obtaining a suitable single crystal would be the first and often most challenging step. Upon successful crystal growth, the analysis would yield critical data regarding bond lengths, bond angles, and torsion angles. This information would confirm the planar isoquinoline core, the specific substitution pattern of the cyclopentyl group at the 4-position and the phenyl group at the 7-position, and the rotational orientation of these substituents relative to the isoquinoline ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as pi-stacking or van der Waals forces, that govern the solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.45 |

| Volume (ų) | 1982.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

| R-factor | < 0.05 |

Note: The data in this table is illustrative and not based on experimental results.

Advanced Chromatographic Techniques for Purity and Identity

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for identifying potential impurities or intermediates.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile organic compounds. A typical method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape.

The analysis would produce a chromatogram where the main peak corresponds to the target compound. The retention time of this peak is a characteristic property under specific conditions. The purity is determined by integrating the area of all peaks in the chromatogram; in a highly pure sample, the main peak would account for >99% of the total area. This method is crucial for confirming the success of a synthesis and for ensuring the quality of the compound for any subsequent use.

Table 2: Hypothetical HPLC Purity Analysis Parameters for this compound

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 50% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | 8.2 minutes |

| Purity (by area %) | >99% |

Note: The data in this table is illustrative and not based on experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While this compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile starting materials or by-products that may be present as impurities from the synthesis. The synthesis of such a molecule might involve precursors like a substituted benzaldehyde (B42025) or aminoboronic acid.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. Each separated component then enters the mass spectrometer, which provides a mass spectrum—a fingerprint of the molecule based on its mass-to-charge ratio. This allows for the confident identification of known volatile intermediates or impurities. For instance, GC-MS could detect unreacted cyclopentyl-containing precursors, providing insight into the reaction's completion.

Theoretical and Computational Investigations of 4 Cyclopentyl 7 Phenylisoquinoline

Molecular Modeling and Docking Studies

No peer-reviewed articles or public databases were identified that presented molecular modeling or docking studies for 4-cyclopentyl-7-phenylisoquinoline. Such studies are crucial for understanding how a molecule might interact with a biological target.

Ligand-Protein Interaction Prediction

There is no publicly available research predicting the specific interactions between this compound and potential protein targets like RORgammaT. While patents suggest its role as a modulator, the specific amino acid interactions, hydrogen bonds, or hydrophobic contacts are not described.

Binding Mode Analysis

Similarly, a detailed binding mode analysis, which would describe the precise orientation and conformation of the compound within a protein's active site, remains unavailable in public literature. This type of analysis is foundational for structure-based drug design and was not found for this specific compound.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insight into the electronic properties and reactivity of a molecule. No specific studies applying these methods to this compound were found.

Frontier Molecular Orbital Analysis

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO gap) is essential for predicting a molecule's chemical reactivity and electronic transitions. sapub.org However, no papers or datasets containing a frontier molecular orbital analysis for this compound could be identified.

Conformational Analysis and Energy Landscapes

The conformational flexibility and the corresponding energy landscapes of this compound have not been described in the accessible scientific literature. This analysis is vital for understanding the molecule's three-dimensional shapes and their relative stabilities, which directly impacts its ability to bind to a target.

Computational Approaches to Structure-Activity Relationship (SAR)

A typical computational SAR study for a compound like this compound would involve the generation of a library of virtual analogs. These analogs would feature variations at key positions. For instance, the cyclopentyl group could be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups to probe the effect of ring size and steric bulk. Similarly, the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions to understand the influence of electronics and substitution patterns.

These virtual analogs would then be subjected to a variety of computational analyses, including Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models attempt to correlate physicochemical properties or calculated molecular descriptors of the compounds with their biological activities. Key descriptors for this compound and its hypothetical analogs would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those developed by Taft.

The data generated from these calculations would be compiled into tables to build and validate the QSAR models.

Table 1: Hypothetical Physicochemical Descriptors for SAR Analysis of this compound Analogs

| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | This compound | 311.42 | 5.2 | 12.47 |

| 1a | 4-cyclobutyl-7-phenylisoquinoline | 297.39 | 4.7 | 12.47 |

| 1b | 4-cyclohexyl-7-phenylisoquinoline | 325.45 | 5.7 | 12.47 |

| 1c | 4-cyclopentyl-7-(4-fluorophenyl)isoquinoline | 329.41 | 5.3 | 12.47 |

| 1d | 4-cyclopentyl-7-(4-methoxyphenyl)isoquinoline | 341.45 | 5.1 | 21.70 |

Note: The data in this table is hypothetical and serves to illustrate the types of descriptors used in computational SAR studies.

Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would provide a more detailed three-dimensional understanding of the SAR. These methods involve aligning the set of analog structures and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where changes in these fields are correlated with changes in biological activity, providing a visual guide for designing more potent compounds.

Table 2: Illustrative 3D-QSAR Field Contributions for a Hypothetical Active Analog

| Field Type | Favorable Region | Unfavorable Region |

| Steric (CoMFA) | Bulkier groups tolerated near the cyclopentyl moiety. | Steric hindrance observed beyond the para position of the phenyl ring. |

| Electrostatic (CoMFA) | Negative potential favored near the isoquinoline (B145761) nitrogen. | Positive potential disfavored on the phenyl ring. |

| Hydrophobic (CoMSIA) | Hydrophobic character of the cyclopentyl group is critical. | Increased hydrophilicity on the phenyl ring is detrimental. |

| H-Bond Donor (CoMSIA) | No significant favorable regions identified. | Potential for H-bond donors on the phenyl ring clashes with the receptor. |

| H-Bond Acceptor (CoMSIA) | A weak H-bond acceptor at the para position of the phenyl ring may be beneficial. | N/A |

Note: This table represents an illustrative output of a 3D-QSAR study and is not based on experimental data for the named compound.

In the absence of specific published research on this compound, the principles of computational SAR provide a robust framework for its future investigation. Such studies are instrumental in guiding synthetic efforts towards analogs with improved activity profiles, ultimately accelerating the drug discovery and development process.

Biological Activity Studies: Mechanistic Insights

In Vitro Enzyme Inhibition Assays

In vitro enzyme assays are a cornerstone of drug discovery, providing crucial insights into the specific molecular targets of a compound. For 4-cyclopentyl-7-phenylisoquinoline, a thorough search of scientific databases has revealed no publicly available data regarding its inhibitory activity against the following enzymes.

Kinase Inhibition Profiles

No studies have been published detailing the kinase inhibition profile of this compound. Therefore, its potency and selectivity against various kinases are unknown.

DNA Gyrase Inhibition Mechanisms

There is no available research on the effects of this compound on DNA gyrase. Consequently, its potential as a DNA gyrase inhibitor and its mechanism of action have not been determined.

Reverse Transcriptase-Associated RNase H and Polymerase Inhibition

The inhibitory activity of this compound against reverse transcriptase-associated RNase H and polymerase has not been reported in the scientific literature.

Other Identified Enzyme Targets and Their Modulation

Beyond the aforementioned enzymes, no other specific enzyme targets for this compound have been identified or characterized in published studies.

Cellular Biological Assays

Cell-based assays are critical for understanding the effects of a compound in a biological context. However, for this compound, there is a notable absence of such data.

Antiproliferative Effects in Isolated Cancer Cell Lines

No studies have been found that investigate the antiproliferative effects of this compound in any cancer cell lines. Therefore, its potential as an anticancer agent remains unevaluated.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

The initial investigation sought to populate a detailed article structure, focusing on the molecular-level induction of apoptosis and cell cycle arrest, its interaction with the Aryl hydrocarbon Receptor (AhR) pathway, and a thorough exploration of its structure-activity relationships. This included the impact of its cyclopentyl and phenyl substituents, pharmacophore identification, and the effects of linker modifications.

Consequently, the creation of an article with the specified level of detail and adherence to the strict outline is not feasible at this time due to the lack of primary research data on this compound. Further research and publication in peer-reviewed journals would be required to provide the specific mechanistic and structural insights requested.

Potential Applications and Broader Impact in Pre Clinical Research

Role of the Isoquinoline (B145761) Core in Rational Drug Design (Pre-clinical Stage)

The isoquinoline nucleus is a cornerstone in the development of new drugs, with numerous derivatives currently in clinical use or undergoing pre-clinical evaluation for a multitude of diseases. nih.govresearchgate.net Its significance stems from its ability to interact with a wide range of biological targets, making it a versatile template for drug design. researchgate.netnih.gov

Key Therapeutic Areas for Isoquinoline-Based Compounds:

Anticancer Agents: Isoquinoline derivatives are a significant source of novel anticancer agents. researchgate.net They can induce apoptosis, inhibit tubulin polymerization, cause DNA fragmentation, and arrest the cell cycle. researchgate.net

Neurological Disorders: Compounds containing the isoquinoline scaffold have been investigated for their potential in treating nervous system diseases. nih.gov

Cardiovascular and Cerebrovascular Diseases: The isoquinoline ring is a structural unit in drugs targeting cardiovascular and cerebrovascular ailments. nih.govresearchgate.net

Infectious Diseases: Bioactive compounds with antimalarial, antifungal, and antibacterial properties have been developed from the isoquinoline scaffold. researchgate.netmdpi.com

Inflammatory Diseases: Isoquinoline derivatives have shown potential as anti-inflammatory agents. researchoutreach.org

The isoquinoline core's planarity and aromaticity allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov This inherent characteristic, combined with the numerous positions available for substitution, provides medicinal chemists with a powerful tool for creating diverse chemical libraries and optimizing pharmacological activity. researchoutreach.org The development of fasudil, a Rho-kinase inhibitor, from an isoquinoline derivative template exemplifies the successful application of this scaffold in drug discovery. researchoutreach.org

Strategies for Lead Optimization of 4-Cyclopentyl-7-Phenylisoquinoline Analogs

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound, such as this compound, to produce a clinical candidate. danaher.com This process involves synthetic modifications to improve potency, selectivity, and pharmacokinetic properties. ijddd.com

Common Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying different parts of the lead molecule and assessing the impact on its biological activity. numberanalytics.com For this compound, this could involve altering the cyclopentyl and phenyl groups to understand their contribution to target binding.

Bioisosteric Replacement: This strategy entails substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. numberanalytics.com For instance, the cyclopentyl group could be replaced with other cyclic or acyclic moieties to explore changes in potency and selectivity.

Scaffold Hopping: This advanced technique involves replacing the core isoquinoline structure with a different chemical scaffold while retaining the key pharmacophoric elements. numberanalytics.com This can lead to the discovery of novel intellectual property and improved drug-like properties.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for binding to the target, and then grown or linked together to create a more potent lead compound. researchoutreach.org The isoquinoline core itself can be considered a fragment upon which to build more complex molecules. researchoutreach.org

Structural Simplification: Large and complex lead compounds can sometimes be simplified by removing non-essential structural elements to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Computational tools play a vital role in modern lead optimization. numberanalytics.com Molecular modeling can predict how analogs of this compound might bind to a target protein, while quantitative structure-activity relationship (QSAR) models can predict the biological activity of new designs. numberanalytics.com

Utility as Chemical Probes for Biological Target Elucidation

A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. nih.gov These small molecules are designed to be highly potent and selective for a specific biological target, allowing researchers to study the target's function in cells and organisms. nih.gov

Characteristics of a Good Chemical Probe:

Potency and Selectivity: The probe should interact strongly with its intended target and have minimal off-target effects. nih.gov

Cellular Activity: It must be able to enter cells and engage its target in a cellular context. nih.gov

Defined Mechanism of Action: The way in which the probe interacts with its target should be well understood. nih.gov

Availability of a Negative Control: A structurally similar but inactive analog is crucial for distinguishing specific effects from non-specific ones. nih.gov

This compound and its optimized analogs could potentially be developed into chemical probes. For example, if a particular analog shows high affinity and selectivity for a specific enzyme, it could be used to investigate the role of that enzyme in a disease pathway. nih.gov

Methods for Target Identification Using Chemical Probes:

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, allowing for their identification and characterization. nih.gov

Photo-Affinity Labeling: A photoreactive group is incorporated into the probe, which upon UV irradiation, forms a covalent bond with its target protein, enabling its isolation and identification. nih.gov

Competitive Profiling: The ability of a compound to compete with a known probe for binding to a target can be used to identify new binders. drughunter.com

The development of isoquinoline-based chemical probes could significantly contribute to our understanding of fundamental biology and aid in the validation of new drug targets. researchoutreach.org

Intellectual Property and Patent Landscape

Analysis of Patent Literature Related to Isoquinoline (B145761) Derivatives

The patent literature for isoquinoline derivatives is vast, covering a wide array of structural modifications and applications. A review of numerous patents indicates a strong focus on the development of novel compounds for pharmaceutical use, as well as applications in materials science.

Patents in the pharmaceutical sector often claim isoquinoline derivatives as inhibitors or modulators of various biological targets. For instance, U.S. Patent 9,340,511 B2 discloses methods for synthesizing substituted isoquinoline compounds that can decrease HIF hydroxylase enzyme activity, making them useful for treating conditions associated with hypoxia-inducible factor (HIF) such as anemia. Current time information in Bangalore, IN. Similarly, other patents describe isoquinoline derivatives for their potential in treating cancer, inflammatory conditions, and as antimicrobial agents. google.comgoogle.com The core isoquinoline scaffold is frequently substituted at various positions to optimize potency, selectivity, and pharmacokinetic properties. Common substitution patterns claimed in patents include alkyl, alkoxy, aryl, and heteroaryl groups at positions 1, 3, 4, 6, and 7 of the isoquinoline ring.

Beyond pharmaceuticals, isoquinoline derivatives have been patented for other industrial applications. For example, European Patent EP0288400A1 describes novel substituted isoquinolines for use as dyes, toners, and colorants for polymers. google.com This highlights the versatility of the isoquinoline scaffold in different technological fields.

The synthesis of isoquinoline derivatives is also a significant area of patent activity. Patents like U.S. Patent 5,849,917 A detail specific processes for the preparation of isoquinoline compounds, often focusing on improving yield, purity, and scalability while avoiding hazardous reagents. google.com These process patents are crucial for the cost-effective and large-scale production of commercially valuable isoquinoline derivatives.

A general trend observed in the patent literature is the broad claiming of Markush structures, which encompass a multitude of possible substituents at various positions of the isoquinoline core. This strategy allows inventors to protect a wide range of related compounds, thereby creating a strong intellectual property position.

Table 1: Representative Patents for Isoquinoline Derivatives and their Applications

| Patent Number | Title | Key Application/Invention |

| US9340511B2 | Process for making isoquinoline compounds | Synthesis of isoquinoline compounds as HIF hydroxylase inhibitors for treating anemia. Current time information in Bangalore, IN. |

| EP0288400A1 | Substituted isoquinolines | Use of novel substituted isoquinolines as dyes and toners for polymers. google.com |

| US5849917A | Process for the preparation of isoquinoline compounds | A one-pot process for the synthesis of (Z)-1-(4-methoxybenzylidene)-1,2,3,4,5,6,7,8-octahydro-isoquinolin-2-yl! alkanones. google.com |

| US20130274269A1 | Novel substituted isoquinoline derivative | Novel isoquinoline derivatives with potential therapeutic applications. |

| WO2008084496A1 | Novel substituted 1h-benz [de] isoquinoline-1, 3 -diones | Substituted 1H-benz[de]isoquinoline-1,3-diones with potential antitumor activity. |

Novelty and Inventive Step Analysis for 4-Cyclopentyl-7-Phenylisoquinoline Synthesis and Use

To assess the patentability of a new chemical entity, two key criteria must be met: novelty and inventive step (or non-obviousness).

Novelty: A compound is considered novel if it has not been previously disclosed to the public in any form (e.g., in a patent, scientific publication, or public use) before the date of filing a patent application. Based on an extensive search of current patent and scientific databases, This compound does not appear to be a previously described compound. Its specific combination of a cyclopentyl group at the 4-position and a phenyl group at the 7-position of the isoquinoline core is not found in the existing literature. Therefore, it is highly likely that this compound would be considered a novel chemical entity.

Inventive Step: The inventive step requirement means that the invention cannot be obvious to a person skilled in the art, having regard to the prior art. For a novel compound like this compound, the assessment of inventive step would hinge on several factors:

Structural Obviousness: While the isoquinoline core is well-known, and various substitutions have been explored, the specific combination of a cyclopentyl group at C4 and a phenyl group at C7 may not be an obvious choice. The analysis would consider whether the prior art provides any motivation or suggestion to make this specific substitution pattern. The absence of structurally similar compounds in the prior art would strengthen the argument for an inventive step.

Unexpected Properties: A strong argument for an inventive step can be made if this compound exhibits unexpected and advantageous properties compared to known, structurally related compounds. These properties could include, for example, significantly improved therapeutic efficacy, a superior safety profile, enhanced potency, or unexpected physical or chemical properties beneficial for a particular application.

Synthesis: The method of synthesis for this compound could also contribute to the inventive step. If the synthesis involves a novel and non-obvious chemical transformation or provides a significant advantage over existing methods for preparing substituted isoquinolines (e.g., higher yield, better purity, use of less hazardous reagents), this could be a patentable invention in its own right. google.com

Strategic Patenting in the Field of Substituted Isoquinolines

Given the crowded nature of the patent landscape for isoquinoline derivatives, a strategic approach to patenting is essential to secure meaningful intellectual property protection.

A common and effective strategy is to file a patent application that claims not only the specific lead compound, such as this compound, but also a Markush structure encompassing a genus of related compounds. This approach involves defining a generic chemical structure with variable substituent groups at different positions of the isoquinoline ring. For example, a patent application could claim:

A broad genus of compounds with variations at the 4-position (e.g., other cycloalkyl groups, branched alkyls) and the 7-position (e.g., substituted phenyl rings, other aryl or heteroaryl groups).

Sub-genera of particular interest, which may show superior activity or other desirable properties.

Specific exemplified compounds, including this compound, for which experimental data is available.

This layered approach provides broad protection against competitors developing structurally similar compounds while also securing a strong claim to the most promising embodiments.

Furthermore, patent protection can be sought for various aspects of the invention, including:

Composition of Matter Claims: Protecting the novel isoquinoline compounds themselves.

Process Claims: Protecting the novel and inventive methods of synthesizing these compounds. google.com

Method of Use Claims: Protecting the use of the compounds for specific therapeutic indications or industrial applications.

Formulation Claims: Protecting specific pharmaceutical compositions or other formulations containing the novel compounds.

By pursuing a multi-faceted patenting strategy, innovators in the field of substituted isoquinolines can build a robust patent portfolio that maximizes the commercial potential of their discoveries and provides a strong barrier to entry for competitors.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of novel isoquinoline (B145761) derivatives is their synthesis. nih.gov The development of efficient and environmentally sustainable synthetic strategies is crucial for advancing research and potential applications. rsc.org Future efforts should focus on moving beyond traditional multi-step, low-yield methods towards more modern and greener alternatives.

Key areas for development include:

Transition-Metal Catalysis: Recent years have seen the rise of powerful synthetic methods utilizing transition metals like palladium, ruthenium, iridium, and copper. researchgate.netorganic-chemistry.org Techniques such as C-H activation, cross-coupling reactions, and catalytic cyclizations offer more direct and atom-economical routes to complex isoquinolines. researchgate.net For 4-cyclopentyl-7-phenylisoquinoline, this could involve a palladium-catalyzed Suzuki or Stille coupling to introduce the C-7 phenyl group and a separate C-H functionalization or a directed metalation strategy for the C-4 cyclopentyl group.

Biocatalysis: The use of enzymes or whole-cell systems to perform key synthetic steps offers a highly selective and environmentally benign alternative to traditional chemical methods. numberanalytics.com Future research could explore the potential of engineered enzymes to construct the substituted isoquinoline core, offering high stereoselectivity and mild reaction conditions.

Elucidation of Novel Biological Mechanisms of Action

Isoquinoline derivatives are known to exert their biological effects through a wide variety of mechanisms, including DNA intercalation, inhibition of crucial enzymes like topoisomerase and tubulin polymerization, and interaction with various cellular receptors. researchgate.netresearchgate.net A significant research challenge for this compound is to determine its specific molecular mechanism(s) of action.

Future investigations should aim to:

Identify Direct Molecular Targets: Comprehensive screening against panels of kinases, proteases, and other enzymes can help identify direct binding partners. Techniques such as affinity chromatography and proteomics can pinpoint the cellular components that interact with the compound.

Uncover Signaling Pathways: Once a potential target is identified, further studies are needed to understand how the compound modulates its activity and affects downstream signaling pathways. For instance, novel quinoline (B57606) derivatives have been found to act as potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov A similar in-depth investigation could reveal a novel mechanism for this compound.

Investigate Pleiotropic Effects: It is common for isoquinoline-based molecules to act on multiple targets, a phenomenon known as polypharmacology or pleiotropy. nih.gov Research should consider the possibility that the biological activity of this compound results from the modulation of several targets simultaneously, which can be advantageous for treating complex diseases like cancer.

Exploration of Untapped Biological Targets for Isoquinoline Derivatives

The structural diversity of isoquinolines makes them a rich source for discovering ligands for new and challenging biological targets. rsc.org The unique substitution pattern of this compound may confer selectivity for targets that are not effectively drugged by existing chemotypes.

Future exploration should include:

Phenotypic Screening: An unbiased approach involves screening the compound in various disease-relevant cellular models (e.g., cancer cell lines, primary neurons, immune cells) to identify unexpected therapeutic activities. A positive "hit" can then be followed by target deconvolution studies to identify the responsible molecular target.

Targeting Protein-Protein Interactions: The bulky substituents on the isoquinoline core might make this compound particularly suitable for disrupting protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces that are difficult to target with traditional small molecules.

Addressing Drug Resistance: Many isoquinoline derivatives show potential in overcoming multidrug resistance (MDR) in cancer. acs.org Future studies could explore if this compound can inhibit MDR-associated proteins or resensitize resistant cells to conventional chemotherapies.

Addressing Synthetic Challenges and Scalability for this compound

Beyond developing novel routes, specific synthetic hurdles for this compound must be addressed to enable its large-scale production for extensive preclinical and potential clinical studies.

Key challenges include:

Regiocontrol: A major synthetic challenge is achieving the precise placement of the cyclopentyl group at the C-4 position and the phenyl group at the C-7 position without the formation of unwanted isomers. acs.org Classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions often provide limited control over substitution patterns on the benzene (B151609) ring portion of the molecule. wikipedia.org Modern C-H functionalization strategies may offer better regioselectivity but require careful optimization.

Cost and Availability of Starting Materials: The economic viability of a synthetic route depends heavily on the cost of the starting materials and reagents. rsc.org A scalable synthesis for this compound must utilize readily available and inexpensive precursors.

Integration of Advanced Computational Methods in Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, capable of accelerating the discovery and optimization process while reducing costs. openmedicinalchemistryjournal.comnih.gov

The integration of computational methods will be vital for the future development of this compound and its analogs:

Target Prediction and Virtual Screening: Before embarking on extensive lab work, computational algorithms can screen the structure of this compound against databases of known protein structures to predict likely biological targets. openmedicinalchemistryjournal.comnih.gov

Molecular Docking and Dynamics: These simulation techniques can provide atomic-level insights into how the compound binds to a specific target. mdpi.com This information is invaluable for understanding its mechanism of action and for rationally designing derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of related analogs, QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more promising candidates.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This allows for the early identification of potential liabilities, such as poor bioavailability or potential toxicity, enabling researchers to modify the structure to mitigate these issues before investing in costly experimental studies.

Q & A

Q. What criteria should be prioritized when reporting synthetic yields and purity of this compound in publications?

- Methodological Answer : Include detailed chromatograms (HPLC/GC), NMR assignments (with peak integration), and elemental analysis (C, H, N ±0.4%). For biological studies, report purity thresholds (>95% by LC-MS) and batch-to-batch variability. Follow the Beilstein Journal’s guidelines for experimental transparency .

Q. How can researchers address batch-dependent variability in the physicochemical properties of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) like crystallinity and solubility. Use Design of Experiments (DoE) to optimize synthetic parameters. Document all deviations in supplementary materials to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.